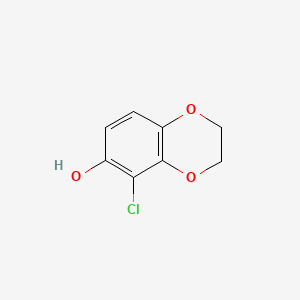
7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one is a brominated derivative of phthalazinone, a heterocyclic compound. Phthalazinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one typically involves the bromination of 4-(hydroxymethyl)phthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Zinc in acetic acid.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 7-Bromo-4-(carboxymethyl)phthalazin-1(2H)-one.
Reduction: 4-(Hydroxymethyl)phthalazin-1(2H)-one.
Substitution: 7-Substituted-4-(hydroxymethyl)phthalazin-1(2H)-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one can be used as an intermediate in the synthesis of more complex molecules. Its bromine atom provides a reactive site for further functionalization.
Biology
In biological research, this compound might be explored for its potential biological activities, such as antimicrobial or anticancer properties. Phthalazinone derivatives have been studied for their enzyme inhibitory activities.
Medicine
In medicinal chemistry, derivatives of phthalazinone are investigated for their potential as therapeutic agents. The brominated derivative might exhibit unique pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a building block for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The bromine atom and hydroxymethyl group could play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxymethyl)phthalazin-1(2H)-one: Lacks the bromine atom, which might result in different reactivity and biological activity.
7-Chloro-4-(hydroxymethyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical properties and reactivity.
7-Iodo-4-(hydroxymethyl)phthalazin-1(2H)-one: Contains an iodine atom, which is larger and more reactive than bromine, potentially leading to different applications.
Uniqueness
The presence of the bromine atom in 7-Bromo-4-(hydroxymethyl)phthalazin-1(2H)-one makes it unique compared to its chloro and iodo analogs. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H7BrN2O2 |
|---|---|
Peso molecular |
255.07 g/mol |
Nombre IUPAC |
7-bromo-4-(hydroxymethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-6-7(3-5)9(14)12-11-8(6)4-13/h1-3,13H,4H2,(H,12,14) |
Clave InChI |
POLBAXDFUQINLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=O)NN=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1R,3S,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13906000.png)


![tert-butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/structure/B13906016.png)

![methyl (3R)-3-amino-3-[4-(methoxymethoxy)phenyl]propanoate](/img/structure/B13906039.png)
![4,4,5,5-Tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,8-bis[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-1,3,2-dioxaborolane](/img/structure/B13906051.png)

![[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13906063.png)


